molecular formula C20H19NO4S B2872761 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(phenylthio)propanamide CAS No. 1448128-19-5

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(phenylthio)propanamide

Cat. No.: B2872761
CAS No.: 1448128-19-5
M. Wt: 369.44
InChI Key: CVSFZOFUWGUMPR-UHFFFAOYSA-N
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Description

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(phenylthio)propanamide is a useful research compound. Its molecular formula is C20H19NO4S and its molecular weight is 369.44. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant Activity

Research has demonstrated the potential of compounds structurally related to "N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(phenylthio)propanamide" in the development of new anticonvulsant drugs. For instance, Kamiński et al. (2016) synthesized a focused library of new hybrid compounds derived from N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and -butanamides, displaying broad spectra of anticonvulsant activity in preclinical models (Kamiński et al., 2016). This suggests that modifications of the phenylthio propanamide structure could lead to effective treatments for epilepsy and related disorders.

Herbicidal Activity

The structure of "this compound" may also have implications in the development of selective herbicides. Liu and Shi (2014) explored the synthesis and herbicidal activity of 2-aroxy-propanamides containing pyrimidine and 1,3,4-thiadiazole rings, which exhibited moderate to good selective herbicidal activity against certain plant species (Liu & Shi, 2014). This indicates the potential agricultural applications of related compounds in controlling weed growth.

Anti-inflammatory Pharmaceuticals

The development of anti-inflammatory drugs is another area where related compounds have shown promise. Kodela et al. (2012) synthesized a series of hybrids of aspirin bearing both nitric oxide and hydrogen sulfide-releasing moieties, designated as NOSH compounds, which were extremely effective in inhibiting the growth of various human cancer cell lines and displayed comparable anti-inflammatory properties to aspirin in vivo (Kodela et al., 2012). This suggests that the phenylthio propanamide moiety could be explored further for its potential in creating novel anti-inflammatory agents.

Luminescent Materials

Compounds related to "this compound" have also been investigated for their luminescent properties. Lu et al. (2017) studied benzothiazole derivatives for their application in white light emission, demonstrating the potential of structurally similar compounds in the development of new materials for optoelectronic applications (Lu et al., 2017).

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4S/c22-20(10-13-26-17-6-2-1-3-7-17)21-11-4-5-12-23-16-8-9-18-19(14-16)25-15-24-18/h1-3,6-9,14H,10-13,15H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVSFZOFUWGUMPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCC#CCNC(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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